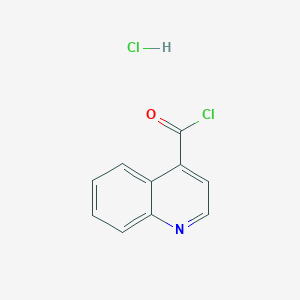

Quinoline-4-carboxylic acid chloride hydrochloride

説明

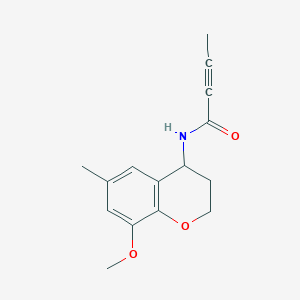

Quinoline-4-carboxylic acid is a derivative of quinoline, an essential heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It has been used in the coupling reaction with a diamine linker . Quinoline-4-carboxylic acid derivatives possess diverse medicinal properties and can be transformed into bioactive compounds .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized using various protocols. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation has been used . The synthesis of these derivatives has also been achieved by the Doebner Hydrogen-Transfer Reaction .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structural build-up of the synthesized quinoline-4-carboxylic acid derivatives was based on spectro-analytical data .Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives have been functionalized for biological and pharmaceutical activities . The acid function of quinoline-4-carboxylic acid can be converted into acid chloride by reacting it with phosphorus pentachloride .科学的研究の応用

Structural Analysis and Spectral Characterization

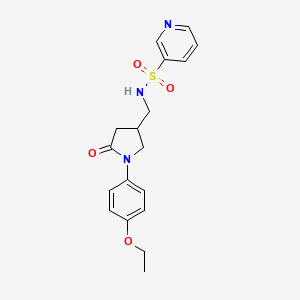

- Quinoline-4-carboxylic acid chloride hydrochloride is utilized in the synthesis of complex organic compounds like N-(4-acetylphenyl)quinoline-3-carboxamide. Detailed structural analysis of these compounds, involving spectral characterization and crystal structure determination, reveals their potential in various chemical and pharmaceutical applications (Polo-Cuadrado et al., 2021).

Synthesis of Biologically Active Derivatives

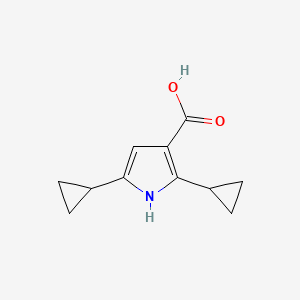

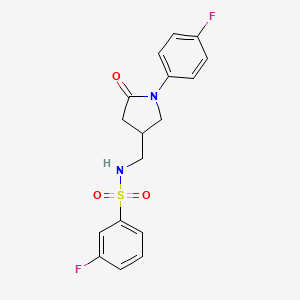

- This compound is instrumental in the synthesis of derivatives with potential anti-inflammatory and analgesic activities. Research on structurally analogous amides and esters of quinoline-4-carboxylic acid highlights its significance in developing new pharmaceuticals (Boyarshinov et al., 2017).

Anticancer Research

- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized for research in anticancer activity. These derivatives exhibit significant potential in designing novel anticancer agents, demonstrating the compound's utility in medicinal chemistry (Bhatt et al., 2015).

Photoluminescent Properties

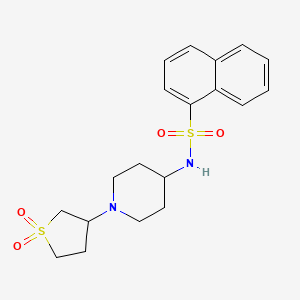

- Quinoline-4-carboxylic acid chloride hydrochloride is used to create photoluminescent materials. Research into coordination polymers constructed with this compound reveals its application in developing new materials with unique luminescent properties (Twaróg et al., 2020).

Antimicrobial and Antioxidant Studies

- Derivatives of quinoline-4-carboxylic acid have been synthesized for their potential antimicrobial and antioxidant activities. This highlights its role in the development of new compounds for treating bacterial infections and oxidative stress (Shankerrao et al., 2013).

Safety and Hazards

特性

IUPAC Name |

quinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDRCMOETAIOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-4-carboxylic acid chloride hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)

![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)